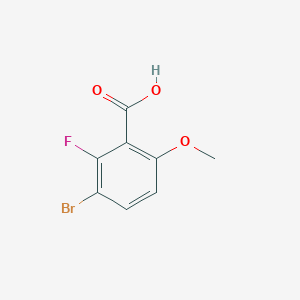

3-Bromo-2-fluoro-6-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIPJDXUWXKCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-25-6 | |

| Record name | 3-bromo-2-fluoro-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Halogenated Benzoic Acid Derivatives: A Case Study on 3-Bromo-2-methylbenzoic acid

A Note on the Target Compound: This guide was initially intended to focus on 3-Bromo-2-fluoro-6-methoxybenzoic acid. However, a comprehensive search for its Chemical Abstracts Service (CAS) number and associated public data revealed a lack of extensive documentation, suggesting it is a less common or novel research chemical. To fulfill the request for an in-depth technical guide, this document will instead focus on the structurally related and well-characterized compound, 3-Bromo-2-methylbenzoic acid (CAS No. 76006-33-2) . This compound serves as an excellent proxy for understanding the synthesis, properties, and applications of polysubstituted benzoic acids in research and development.

Introduction: The Role of Substituted Benzoic Acids in Modern Chemistry

Substituted benzoic acids are foundational building blocks in organic synthesis, particularly within the pharmaceutical and materials science sectors. The precise placement of different functional groups on the benzene ring—such as halogens (Br, Cl, F), alkyls (CH₃), and alkoxy (OCH₃) groups—dramatically alters the molecule's steric and electronic properties. This modulation is the cornerstone of rational drug design and the development of novel materials.

3-Bromo-2-methylbenzoic acid is a prime example of such a scaffold. The presence of a carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other key transformations. The bromine atom is a versatile functional group, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. Finally, the ortho-methyl group provides steric hindrance that can influence reaction outcomes and the final conformation of larger molecules. This guide provides a detailed overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

Compound Profile: 3-Bromo-2-methylbenzoic acid

A clear and unambiguous identification of a chemical compound is critical for reproducible science. The following section details the key identifiers and structural information for 3-Bromo-2-methylbenzoic acid.

Chemical Structure and Identifiers

-

IUPAC Name: 3-Bromo-2-methylbenzoic acid

-

Synonyms: 3-Bromo-o-toluic acid, 2-methyl-3-bromobenzoic acid, 2-Bromo-6-carboxytoluene[1][2]

-

Molecular Formula: C₈H₇BrO₂[2]

-

Molecular Weight: 215.04 g/mol [2]

-

InChI Key: BJGKVCKGUBYULR-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to orange or brown crystalline powder | [1][2] |

| Melting Point | 152-156 °C | [1][2] |

| Boiling Point | 316.1 °C at 760 mmHg | [1][2] |

| Density | ~1.6 g/cm³ | [1][2] |

| Flash Point | 145 °C | [1] |

| Storage | Room temperature, in an inert atmosphere | [1] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatics often requires careful strategic planning to ensure correct regiochemistry. A common and effective method for synthesizing compounds like 3-Bromo-2-methylbenzoic acid is the electrophilic bromination of a commercially available precursor, m-toluic acid (3-methylbenzoic acid).

Representative Synthesis Workflow: Electrophilic Bromination

The workflow involves the direct bromination of 3-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects are additive, but the position ortho to the methyl group and meta to the carboxylic acid (position 2 or 4) is sterically hindered. Bromination at position 5 (ortho to the carboxylic acid) is electronically disfavored. Therefore, the reaction must be carefully controlled to achieve the desired 3-bromo isomer. A more advanced approach might involve lithiation and subsequent quenching with an electrophilic bromine source.

However, a more direct and often successful route is the oxidation of a brominated toluene precursor. Let's consider the oxidation of 2,3-dibromotoluene, which is not ideal, or a more direct bromination of 2-methylbenzoic acid, which would be directed elsewhere. A common laboratory-scale synthesis involves the bromination of 2-methylbenzoic acid in the presence of a catalyst.

A plausible synthesis pathway is outlined below.

Caption: A generalized workflow for the synthesis of 3-Bromo-2-methylbenzoic acid.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for aromatic bromination.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (10.0 g, 0.073 mol) and a suitable solvent such as dichloromethane (100 mL).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.5 g, 1.7 mmol).

-

Bromination: Cool the mixture in an ice bath. Slowly add bromine (Br₂, 3.75 mL, 0.073 mol) dropwise over 30 minutes. Causality: The slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of polybrominated side products. FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent electrophile ('Br⁺') for the substitution reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold water and a saturated solution of sodium thiosulfate to destroy any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 3-Bromo-2-methylbenzoic acid as a crystalline solid. Self-Validation: The melting point of the recrystallized product should be sharp and within the literature range (152-156 °C)[1][2]. Purity should be further confirmed by NMR spectroscopy.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is a non-negotiable step in synthesis.

| Analysis Method | Expected Results |

| ¹H NMR | Aromatic protons will appear as distinct multiplets in the 7-8 ppm region. The methyl protons will appear as a singlet around 2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically above 10 ppm, and can be exchanged with D₂O. |

| ¹³C NMR | Expect 8 distinct carbon signals. The carboxyl carbon will be the most downfield (~170 ppm). The aromatic carbons will appear between 120-140 ppm, and the methyl carbon will be the most upfield (~20 ppm). |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-Br stretches typically appear in the fingerprint region below 700 cm⁻¹. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be visible at m/z 214/216 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Reactivity and Applications in Drug Discovery

3-Bromo-2-methylbenzoic acid is not typically a final drug product but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

Key Reactions

-

Amide Coupling: The carboxylic acid can be readily converted into amides using standard coupling reagents (e.g., EDC, HATU). This is one of the most common reactions in medicinal chemistry for building libraries of drug candidates.

-

Suzuki Coupling: The aryl bromide is an excellent handle for Suzuki coupling reactions. Reacting it with various boronic acids or esters in the presence of a palladium catalyst allows for the formation of a C-C bond, enabling the synthesis of complex biaryl structures.

-

Esterification: Fischer esterification (reaction with an alcohol under acidic conditions) or reaction with an alkyl halide after conversion to the carboxylate salt provides access to a range of esters.

Role in Drug Development

This scaffold is used in the synthesis of various biologically active compounds. For example, it has been incorporated into molecules targeting:

-

α2-Adrenoceptor agonists[1]

-

Smoothened (SMO) receptor antagonists, relevant in oncology[1]

-

HIV-1 entry inhibitors[1]

The specific substitution pattern provides a vector for exploring structure-activity relationships (SAR). By modifying the groups attached via the bromine or carboxylic acid, chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

-

Lead Sciences. 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

-

Sigma-Aldrich. 3-Bromo-2-methylbenzoic acid 97%.

-

PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid.

-

Home Sunshine Pharma. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2.

-

BLD Pharm. 3-Bromo-6-fluoro-2-methoxybenzonitrile.

-

BLD Pharm. 3-Bromo-2-methoxy-6-methylbenzoic acid.

-

PubChemLite. This compound (C8H6BrFO3).

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION.

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

-

Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Autech Industry Co., Limited. Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.

-

SIELC Technologies. 3-Bromo-6-chloro-2-methoxytoluene.

-

MQC. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride.

-

SpectraBase. 3-Bromo-benzoic acid - [1H NMR] - Spectrum.

-

NIST. Benzoic acid, 3-bromo-.

-

BLD Pharm. 3-Amino-6-bromo-2-methoxybenzoic acid.

Sources

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-methoxybenzoic acid: Molecular Structure, Synthesis, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document delineates its molecular structure, details a plausible synthetic pathway, and presents a thorough analysis of its physicochemical and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents, offering insights into the handling, characterization, and potential applications of this versatile chemical building block.

Introduction

Substituted benzoic acid derivatives are a cornerstone in the field of medicinal chemistry, serving as crucial intermediates and pharmacophores in a vast array of therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, along with methoxy groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing a compound's drug-like characteristics.

This compound is a unique trifunctionalized benzene ring system. The presence of a carboxylic acid group provides a handle for further chemical modifications, such as amidation or esterification. The ortho-fluoro and meta-bromo substituents create a distinct electronic and steric environment on the aromatic ring, influencing its reactivity and potential interactions with biological macromolecules. The methoxy group further modulates the electronic nature and lipophilicity of the molecule. This guide aims to provide a detailed technical understanding of this compound to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, a methoxy group at position 6, and a carboxylic acid group at position 1.

Molecular Formula: C₈H₆BrFO₃[1]

SMILES: COC1=C(C(=C(C=C1)Br)F)C(=O)O[1]

InChIKey: WVIPJDXUWXKCBU-UHFFFAOYSA-N[1]

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this compound is not widely published, a summary of its key identifiers and predicted properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1801658-20-8 | |

| Molecular Weight | 249.04 g/mol | Calculated |

| Monoisotopic Mass | 247.94843 Da | [1] |

| Predicted XlogP | 2.2 | [1] |

| Predicted [M-H]⁻ (m/z) | 246.94115 | [1] |

| Predicted [M+H]⁺ (m/z) | 248.95571 | [1] |

Table 1: Physicochemical Properties and Identifiers of this compound.

Synthesis Pathway

This proposed synthesis is illustrated in the workflow diagram below:

A plausible synthetic workflow for this compound.

Rationale for Synthetic Strategy

The directing effects of the substituents on the starting material, 2-fluoro-6-methoxybenzoic acid, are key to this proposed synthesis. Both the fluorine and methoxy groups are ortho-, para-directing activators. The carboxylic acid group is a meta-directing deactivator. In this case, the strong activating and ortho-, para-directing influence of the methoxy group is expected to dominate, directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the methoxy group is already substituted with the carboxylic acid. The position ortho to the methoxy group and meta to the carboxylic acid (C3) is therefore the most likely site for bromination. The fluorine atom at the 2-position will also influence the regioselectivity.

Proposed Experimental Protocol

Materials:

-

2-Fluoro-6-methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methoxybenzoic acid (1.0 eq) in dichloromethane.

-

Addition of Reagents: Carefully add N-Bromosuccinimide (1.05 eq) to the solution. To this mixture, add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. Although experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its functional groups and structural analogues.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). These protons will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

-

Methoxy Protons (3H): A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.8-4.0 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet for the acidic proton of the carboxylic acid group is anticipated, typically downfield (δ 10-13 ppm), and its presence may be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in different chemical environments.

-

Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region, around δ 165-175 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons are anticipated in the range of δ 100-160 ppm. The chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methoxy Carbon: The signal for the methoxy carbon is expected to appear around δ 55-65 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom on an aromatic ring and will be influenced by the neighboring substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[2][3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl stretch of the carboxylic acid.[2]

-

C-O Stretch: Absorption bands corresponding to the C-O stretching of the carboxylic acid and the methoxy group are expected in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹, respectively.[2]

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous biologically active molecules. As a substituted benzoic acid, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The incorporation of fluorine and bromine can enhance the pharmacological profile of a lead compound. Fluorine substitution is a well-established strategy to improve metabolic stability and binding affinity.[4] The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding, and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.

This compound is a promising starting material for the synthesis of libraries of compounds for screening against various biological targets, including enzymes and receptors. Its utility as a chemical intermediate makes it a valuable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.

Safety and Handling

Substituted benzoic acids should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on data for similar compounds, this compound may cause skin and eye irritation. It is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water. For inhalation, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the design and synthesis of novel compounds with tailored physicochemical and biological properties. This technical guide provides a foundational understanding of its structure, synthesis, and characterization, which will be instrumental for researchers utilizing this compound in their scientific endeavors. Further experimental validation of its spectroscopic properties and exploration of its biological activities are warranted to fully realize its potential.

References

-

PubChemLite. This compound (C8H6BrFO3). [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

- Google Patents. Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

- Google Patents. Preparation method for 2-bromo-3-fluorobenzoic acid.

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

UCL. Chemical shifts. [Link]

-

Snowhite Chemical Co.,LTD. Pharmaceutical applications of benzoic acid. [Link]

Sources

- 1. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-depth Technical Guide to the Purity Analysis of 3-Bromo-2-fluoro-6-methoxybenzoic acid

This compound is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group, provides multiple reaction sites for medicinal chemists to elaborate into novel therapeutic agents. The efficacy and safety of the final drug product are inextricably linked to the purity of such starting materials and intermediates.[1] Even minute impurities can lead to downstream reaction failures, the formation of toxic by-products, or instability in the final API.

This guide provides a comprehensive, field-proven framework for the purity analysis of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the integration of orthogonal analytical techniques to build a complete and trustworthy purity profile. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which mandate a thorough understanding and control of impurities in new drug substances.[2][3]

Section 1: Physicochemical Characterization

A foundational understanding of the molecule's physical and chemical properties is paramount before any analytical work commences. These properties dictate appropriate solvents, storage conditions, and the selection of analytical techniques.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₆BrFO₃ | N/A |

| Molecular Weight | 249.04 g/mol | N/A |

| CAS Number | 950409-79-9 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Approx. 155-160 °C (Varies with purity) | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |

Section 2: The Impurity Profile: Anticipating What to Look For

The most effective purity analysis is one that anticipates potential impurities based on the synthetic route. A common route to substituted benzoic acids involves the oxidation of a corresponding toluene or the hydrolysis of a nitrile, which itself may be formed from an aniline via a Sandmeyer reaction.[4] Each step presents opportunities for the introduction of specific impurities.

Plausible Synthetic Pathway and Impurity Genesis

The following diagram illustrates a hypothetical synthesis, highlighting key stages where impurities can be introduced.

Caption: Logical flow of impurity formation during synthesis.

Common Impurity Classes

| Impurity Type | Potential Species | Origin | Analytical Concern |

| Starting Materials | 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene | Incomplete reaction | May have similar retention time to product. |

| Intermediates | 3-Bromo-2-fluoro-6-methoxybenzaldehyde | Incomplete oxidation | Can interfere with quantitation; may be reactive. |

| By-products | Isomeric bromo-fluoro-methoxybenzoic acids | Non-selective bromination or starting material impurities | Co-elution is a major risk; requires high-resolution separation. |

| Reagents | Residual oxidizing agents, phase-transfer catalysts | Carry-over from workup | Typically non-chromophoric; may require specialized detection. |

| Degradation Products | Decarboxylation or hydrolysis products | Instability during storage or synthesis | Should be assessed via forced degradation studies as per ICH Q1A. |

Section 3: Chromatographic Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules like our target compound. Its high resolving power allows for the separation and quantitation of the main component from closely related impurities.

The Rationale Behind the Method

-

Reverse-Phase (RP) Chromatography: The analyte is a moderately polar organic acid, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most robust and widely used separation mode for pharmaceutical compounds.[5][6]

-

UV Detection: The benzene ring is a strong chromophore, allowing for sensitive detection using a UV-Vis detector. A photodiode array (PDA) detector is preferred as it provides spectral data, which helps in peak tracking and purity assessment across the peak.

-

Gradient Elution: Given the potential for impurities with a range of polarities (from less polar starting materials to more polar by-products), a gradient elution (where the mobile phase composition changes over time) is superior to an isocratic (constant composition) method. It ensures that late-eluting, non-polar impurities are cleared from the column while providing good resolution for early-eluting polar ones.

Experimental Protocol: HPLC-UV Purity Method

1. Reagent and Standard Preparation: a. Mobile Phase A: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid sharpens peak shape for the carboxylic acid analyte. b. Mobile Phase B: Acetonitrile (HPLC grade). c. Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. d. System Suitability Solution (SSS): Prepare a solution in diluent containing ~0.5 mg/mL of the analyte and spiked with ~0.5% of a known, related impurity (e.g., a positional isomer, if available). e. Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of ~0.5 mg/mL.

2. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for RP chromatography, providing good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detection | PDA/UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |

| Gradient Program | 0-20 min: 30% to 95% B | Broad gradient to elute impurities of varying polarity. |

| 20-25 min: 95% B | High organic wash to clean the column. | |

| 25.1-30 min: 30% B | Re-equilibration for the next injection. |

3. System Suitability Testing (SST) - A Self-Validating System:

- Inject the SSS five times.

- Tailing Factor (Main Peak): Must be ≤ 2.0.

- Theoretical Plates (Main Peak): Must be ≥ 2000.

- Resolution (Analyte and Impurity): Must be ≥ 2.0.

- %RSD of Peak Area (Main Peak): Must be ≤ 2.0%.

- Causality: The SST ensures the chromatographic system is performing adequately to provide accurate and precise results before any samples are analyzed. Failure indicates a problem with the column, mobile phase, or instrument.

4. Analysis and Data Processing: a. Inject a blank (diluent) to ensure no system peaks interfere. b. Inject the prepared sample solution. c. Integrate all peaks detected. d. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 e. Report any impurity greater than the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[2]

Section 4: Structural Confirmation and Orthogonal Techniques

While HPLC provides quantitative data on purity, it relies on the assumption that all impurities have a similar response factor at the detection wavelength. Orthogonal techniques, which measure different chemical properties, are essential for structural confirmation and a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Will confirm the number and connectivity of protons on the aromatic ring and the methoxy group.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: A highly sensitive nucleus. The single fluorine atom will give a distinct signal whose chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for identifying structurally similar isomers that might be difficult to separate by HPLC.

Mass Spectrometry (MS)

Coupled with a separation technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information for the main peak and any detected impurities. This is crucial for the identification of unknown impurities, which is required by ICH guidelines if they are present above the identification threshold (e.g., 0.10% or 1.0 mg/day intake, whichever is lower).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It serves as a robust identity check.

-

~2500-3300 cm⁻¹ (very broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7]

-

~1700 cm⁻¹ (strong): The C=O (carbonyl) stretch of the carboxylic acid.

-

~1200-1300 cm⁻¹: C-O stretching vibrations.

-

Fingerprint Region (<1500 cm⁻¹): Complex vibrations, including C-F and C-Br stretches, that are unique to the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this benzoic acid by GC-MS is challenging due to its low volatility and thermal lability. However, it is a valuable tool for two specific scenarios:

-

Residual Solvent Analysis: A headspace GC-MS method can be used to quantify residual solvents from the synthesis.

-

Analysis after Derivatization: The carboxylic acid can be converted to a more volatile ester (e.g., a trimethylsilyl ester) and then analyzed.[8][9] This can be an excellent method for detecting non-UV active or volatile impurities not seen by HPLC.

Protocol: Silylation for GC-MS Analysis

-

Accurately weigh ~1 mg of the sample into a GC vial.

-

Add 500 µL of a suitable solvent (e.g., pyridine).

-

Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

-

Cap the vial and heat at 60-70 °C for 30 minutes.

-

Cool to room temperature and inject into the GC-MS.

Section 5: An Integrated Strategy for Purity Certification

No single technique can provide a complete picture of a compound's purity. A robust, defensible purity assessment relies on the intelligent integration of orthogonal methods.

Caption: A comprehensive workflow for purity certification.

This integrated approach ensures that the reported purity value is not an artifact of a single technique. For example, an impurity that co-elutes with the main peak in HPLC would be invisible to that method, but would likely be detected by NMR or MS as a secondary set of signals. By combining a high-resolution separation technique (HPLC) with highly specific structural techniques (NMR, MS), we build a self-validating system that provides a high degree of confidence in the final purity assignment.

Conclusion

The purity analysis of this compound is a multi-faceted task that demands more than the rote application of a single method. A successful and compliant analysis, particularly in the context of drug development, requires a deep understanding of the molecule's chemistry, a strategic anticipation of potential impurities, and the deployment of an integrated suite of orthogonal analytical techniques. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, researchers can establish a robust, reliable, and defensible purity profile, ensuring the quality and safety of the materials that form the foundation of modern medicines.

References

-

ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. United States Department of Agriculture (USDA). [Link]

-

How to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. [Link]

-

GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Zhang, K., & Zuo, Y. (2004). Journal of Agricultural and Food Chemistry. [Link]

-

FTIR spectra of carboxylic acids. (2023). YouTube. [Link]

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency (EMA). [Link]

-

GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives. ResearchGate. [Link]

Sources

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. database.ich.org [database.ich.org]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. researchgate.net [researchgate.net]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-2-fluoro-6-methoxybenzoic acid

Abstract

3-Bromo-2-fluoro-6-methoxybenzoic acid is a polysubstituted aromatic scaffold poised for significant utility in modern drug discovery. Its unique constellation of functional groups—a synthetically versatile bromine, a metabolically robust and pKa-modulating fluorine, a hydrogen-bond accepting methoxy group, and a reactive carboxylic acid—positions it as a valuable starting material for creating diverse and complex molecular architectures. This guide explores the strategic value of this compound, detailing its potential applications as a core building block for heterocyclic synthesis, a foundational scaffold for designing targeted therapies such as kinase inhibitors, and a precursor for advanced bioisosteric modifications to overcome common pharmacological liabilities. We provide expert rationale for experimental design, detailed protocols for key synthetic transformations, and a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: The Strategic Value of a Polysubstituted Scaffold

In medicinal chemistry, the starting architecture of a molecule often dictates the trajectory and ultimate success of a drug discovery campaign. Benzoic acid and its derivatives have long been recognized as "privileged scaffolds"—core structures that are capable of binding to multiple biological targets and serving as a foundation for a wide array of therapeutics.[1][2][3] The strategic functionalization of this simple aromatic core allows for the fine-tuning of physicochemical and pharmacological properties.

This compound represents a highly strategic variant of this classic scaffold. Each substituent is deliberately placed to offer distinct advantages to the medicinal chemist:

-

Carboxylic Acid: Serves as a primary interaction point with biological targets through hydrogen bonding and ionic interactions. It is also a key synthetic handle for amide bond formation, esterification, or conversion into bioisosteric replacements.[2][4]

-

Bromine Atom: Positioned at the 3-position, it is an exceptionally versatile synthetic handle. It is primed for participation in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space and the construction of complex molecular frameworks.[5]

-

Fluorine Atom: The placement of fluorine at the 2-position (ortho to the carboxylic acid) has profound electronic effects. It reliably lowers the pKa of the carboxylic acid, potentially enhancing binding affinity in specific target environments. Furthermore, fluorine is a well-established tool for blocking metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[6][7]

-

Methoxy Group: Located at the 6-position, this group acts as a hydrogen bond acceptor and influences the electronic distribution of the aromatic ring. Its position can also serve to direct substitution reactions or provide specific interactions within a target's binding pocket.

This guide will dissect the potential of this unique building block, providing both the theoretical grounding and practical methodologies for its application in a research and development setting.

Physicochemical Profile and Synthetic Accessibility

Understanding the inherent properties and synthetic feasibility of a building block is the first step in its rational application.

Predicted Physicochemical Properties

While experimental data is sparse, in silico modeling provides a reliable estimate of the key physicochemical properties of this compound, which are crucial for drug design.

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | ~249.05 g/mol | Compliant with Lipinski's Rule of Five; suitable for fragment-based and lead-like libraries. |

| logP | ~2.5 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. |

| pKa | ~2.8 - 3.2 | The ortho-fluoro substituent significantly increases acidity compared to benzoic acid (~4.2), which can alter target binding interactions. |

| Topological Polar Surface Area (TPSA) | ~55.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Synthetic Rationale

The synthesis of polysubstituted aromatics like this compound requires a carefully planned sequence of reactions. A plausible retrosynthetic analysis suggests that the molecule can be constructed from simpler, commercially available precursors, leveraging well-established orthopedic-metalation and functional group interconversion strategies.

Caption: A plausible retrosynthetic pathway for the target molecule.

Core Application I: A Versatile Scaffold for Heterocycle Synthesis

The true power of this compound lies in its capacity to serve as a launching point for the synthesis of diverse heterocyclic systems, which form the core of countless approved drugs.[8] The bromine atom is the key enabler for this application.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. This allows for the rapid diversification of the core scaffold, introducing aryl, heteroaryl, or amine substituents, which can then be used in subsequent cyclization reactions to build fused ring systems.

Caption: Workflow for diversifying the scaffold via cross-coupling.

Experimental Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol details a standard procedure for coupling an arylboronic acid to the scaffold, demonstrating its utility. This self-validating system includes checks for reaction completion and purification.

Objective: To synthesize 3-(4-cyanophenyl)-2-fluoro-6-methoxybenzoic acid.

Materials:

-

This compound (1.0 equiv)

-

4-cyanophenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)[9]

-

Toluene and Water (10:1 v/v)

Procedure:

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, 4-cyanophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 5-10 minutes.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl product.

Core Application II: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[10][11] Many successful kinase inhibitors are built upon substituted heterocyclic scaffolds that mimic the adenine region of ATP.[12][13][14] The subject molecule is an ideal starting point for designing such inhibitors.

The general strategy involves converting the carboxylic acid to an amide, which then serves as a linker to introduce a second fragment that can occupy the solvent-exposed region of the ATP-binding pocket. The core aromatic ring, with its specific substitution pattern, can form crucial hydrogen bonds with the kinase "hinge" region.

Caption: Logical relationship in kinase inhibitor design using the scaffold.

Potential Kinase Family Targets

Based on the structures of known inhibitors, this scaffold shows potential for targeting several important kinase families.

| Kinase Family | Rationale for Targeting | Key Structural Motifs of Known Inhibitors |

| CLKs (cdc-like kinases) | Furo[3,2-b]pyridine cores, which can be synthesized from this scaffold, are potent and selective CLK inhibitors.[12] | Fused bicyclic heterocycles are common.[14] |

| PIM Kinases | Known inhibitors often feature cyanopyridine and pyrimidine cores which can be accessed via coupling reactions.[10] | Small molecule inhibitors targeting the ATP-binding domain. |

| BCR-ABL | The 2-phenylaminopyrimidine scaffold of Gleevec can be conceptually mimicked by derivatizing the core.[11] | Amide-containing structures that bridge two aromatic systems. |

Core Application III: Modulating Properties via Fluorine and Bioisosteres

While the carboxylic acid is a powerful pharmacophore, it can also be a liability, leading to poor membrane permeability, rapid metabolism, or off-target toxicities.[4] Advanced medicinal chemistry often involves replacing this group with a bioisostere—a different functional group with similar physicochemical properties.[15][16]

The Strategic Role of Fluorine

The ortho-fluoro group is critical in this context. As previously mentioned, it increases the acidity of the carboxylic acid. This same electron-withdrawing effect will also influence the acidity and properties of any bioisostere that replaces the carboxyl group, providing an additional layer of control for the medicinal chemist.[7]

Experimental Protocol 2: Synthesis of a Tetrazole Bioisostere

This protocol outlines the conversion of the carboxylic acid to a tetrazole, a common and effective acidic bioisostere.

Objective: To convert this compound into its corresponding 5-substituted-1H-tetrazole.

Part A: Amide Formation

-

Convert the starting benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

React the crude acid chloride with aqueous ammonia to form the primary amide, 3-Bromo-2-fluoro-6-methoxybenzamide.

Part B: Tetrazole Formation

-

Dehydration: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent like phosphorous oxychloride (POCl₃) or trifluoroacetic anhydride. Purify the resulting 3-Bromo-2-fluoro-6-methoxybenzonitrile.

-

Cycloaddition: To a solution of the nitrile in a suitable solvent (e.g., DMF), add sodium azide (NaN₃, 1.5 equiv) and triethylammonium chloride (1.5 equiv).

-

Reaction: Heat the mixture to 120-130 °C for 12-24 hours.

-

Monitoring: Track the formation of the tetrazole product by LC-MS.

-

Work-up: Cool the reaction, dilute with water, and acidify with 1M HCl. The tetrazole product will often precipitate and can be collected by filtration. Alternatively, extract with an organic solvent.

-

Purification: Recrystallize or purify the crude product by column chromatography to obtain the final tetrazole. This strategy effectively replaces the carboxylic acid with a metabolically stable mimic that retains acidic character.[17][18]

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a platform for innovation in medicinal chemistry. Its carefully arranged functional groups provide a rich toolkit for chemists to address common challenges in drug discovery, from building molecular complexity to fine-tuning pharmacokinetic properties.

The potential applications detailed in this guide—as a versatile precursor for complex heterocycles, a foundational scaffold for kinase inhibitors, and a substrate for advanced bioisosteric modification—are not exhaustive. Future research will undoubtedly uncover new ways to leverage its unique reactivity. As the demand for novel, highly specific, and metabolically robust therapeutics continues to grow, strategically designed building blocks like this compound will be indispensable tools in the hands of drug development professionals.

References

- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH.

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. (n.d.). 3-bromo-2-(3-methoxybenzyloxy)phenylboronic acid synthesis.

- Pouliot, M., & Wanner, K. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

- ResearchGate. (n.d.). Synthesis of aromatic heterocycles.

- International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.

- Chem-Impex. (n.d.). 4-Bromo-2-fluoro-3-methoxy-benzoic acid.

- Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.

- American Chemical Society. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.

- WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.

- Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.

- Google Patents. (n.d.). Preparation method of 2-bromo-6-fluorobenzoic acid.

- J-STAGE. (n.d.). syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.

- Bentham Science. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy.

- MQC. (n.d.). 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride.

- ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.

- SlideShare. (2012). Application of Bioisosteres in Drug Design.

- Smolecule. (2024). Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5.

- SciELO. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.

- ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.

- PMC - PubMed Central. (n.d.). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds.

- Journal of Drug Delivery and Therapeutics. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.

- European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

Sources

- 1. preprints.org [preprints.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. scielo.br [scielo.br]

- 12. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. drughunter.com [drughunter.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

An In-depth Technical Guide to the Reactivity of the Bromine in 3-Bromo-2-fluoro-6-methoxybenzoic Acid

Executive Summary

3-Bromo-2-fluoro-6-methoxybenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is primarily dictated by the reactivity of its carbon-bromine bond. This guide provides an in-depth analysis of the factors governing this reactivity, focusing on the electronic and steric interplay of the substituents. We will explore the principal reaction classes, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering mechanistic insights and field-proven experimental protocols to empower researchers in drug development and chemical synthesis.

Molecular Analysis: The Interplay of Steric and Electronic Effects

The reactivity of the bromine atom at the C-3 position is not governed in isolation. It is a direct consequence of the cumulative effects of the adjacent fluoro (C-2), methoxy (C-6), and carboxylic acid (C-1) groups. Understanding this interplay is critical for predicting reaction outcomes and designing effective synthetic strategies.

-

Electronic Effects: The aromatic ring is subject to a complex distribution of electron density. The fluorine and carboxylic acid groups are strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack but is a prerequisite for certain types of nucleophilic substitution.[1] The methoxy group, conversely, is a strong resonance donor (+R), which enriches the electron density at ortho and para positions. This push-pull system creates a unique electronic environment that influences catalyst and reagent interactions.

-

Steric Hindrance: The bromine atom is flanked by the ortho-fluoro group and is also subject to steric pressure from the C-6 methoxy group. This steric crowding, often termed steric hindrance, presents a significant kinetic barrier for reactions that require direct access to the C-Br bond, such as the oxidative addition step in cross-coupling catalysis.[2] This necessitates the use of specialized catalytic systems designed to overcome such challenges.[3]

The combined influence of these substituents is summarized below:

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Key Influence on C-Br Reactivity |

| -COOH | C-1 | Strong | Weak (-R) | Strong deactivating group; potential directing group for ortho-metalation.[4] |

| -F | C-2 | Very Strong | Weak | Enhances ring electrophilicity; provides significant steric hindrance ortho to Br.[1] |

| -Br | C-3 | Strong | Weak | The primary reactive site for cross-coupling; a target for substitution. |

| -OCH₃ | C-6 | Moderate | Strong | Electron-donating; contributes to steric hindrance around the reaction center. |

Reactivity Profile I: Palladium-Catalyzed Cross-Coupling Reactions

The most synthetically valuable transformation involving the C-Br bond of this molecule is its participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, a common motif in pharmaceutical compounds.[6] The reaction of this compound with a boronic acid or ester partner is challenging due to the aforementioned steric hindrance.

Causality Behind Experimental Design: The critical step impeded by steric hindrance is the oxidative addition of the aryl bromide to the Pd(0) center. To overcome this, the catalytic system must employ:

-

Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are essential. Their large steric profile promotes the formation of a highly reactive, low-coordinate Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Br bond.[7]

-

Effective Base: A non-nucleophilic base is required to activate the boronic acid partner. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are sufficiently strong to promote transmetalation without causing unwanted side reactions with the substrate's carboxylic acid group.[8]

Below is a diagram illustrating the catalytic cycle for this transformation.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Whitepaper: Deconstructing the Acidity of 3-Bromo-2-fluoro-6-methoxybenzoic Acid: The Pivotal Role of Fluorine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acidity of an active pharmaceutical ingredient (API) is a cornerstone of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and absorption to receptor binding. In the realm of medicinal chemistry, the strategic placement of substituents on an aromatic scaffold is a primary tool for modulating this critical parameter. This technical guide provides a detailed analysis of the factors governing the acidity of 3-Bromo-2-fluoro-6-methoxybenzoic acid, with a specific focus on elucidating the multifaceted role of the fluorine atom. We will dissect the interplay of inductive, resonance, steric, and intramolecular effects, present a theoretical framework for predicting acidity, and outline a robust experimental protocol for empirical validation.

Introduction: Benzoic Acid Acidity as a Modulatable Physicochemical Property

The acidity of benzoic acid, quantified by its pKa value, is a sensitive function of the electronic environment of its aromatic ring. Substituents can either increase acidity by stabilizing the conjugate base (benzoate anion) or decrease acidity by destabilizing it. This modulation is primarily achieved through two fundamental electronic mechanisms: the inductive effect and the resonance effect.[1][2]

-

Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[3] Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring and the carboxylate group, stabilizing the negative charge of the anion and thereby increasing acidity (lowering pKa).[3][4]

-

Resonance Effect (+R / -R): This effect involves the delocalization of pi (π) electrons across the aromatic system. Electron-donating groups (EDGs) with lone pairs, such as a methoxy group, can donate electron density into the ring, destabilizing the carboxylate anion and decreasing acidity.[5]

The final acidity of a substituted benzoic acid is a vector sum of these competing and cooperating effects, further complicated by the substituent's position (ortho, meta, para) and potential steric interactions.[6]

Analysis of Substituents in this compound

To understand the acidity of the target molecule, we must first analyze the individual contributions of each substituent: fluorine, bromine, and the methoxy group, particularly in their specified positions relative to the carboxylic acid.

Electronic Properties of the Substituents

The substituents on the ring exhibit a combination of inductive and resonance effects, which are summarized below.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect |

| Fluorine (F) | 2- (ortho) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Predominantly Withdrawing |

| Bromine (Br) | 3- (meta) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Predominantly Withdrawing |

| Methoxy (OCH₃) | 6- (ortho) | Moderately Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Predominantly Donating |

Halogens like fluorine and bromine are unusual in that they are inductively withdrawing due to their high electronegativity, but their lone pairs allow for a weak resonance donation.[5][7] However, for halogens, the inductive effect overwhelmingly dominates. The methoxy group, conversely, has a strong resonance-donating effect that typically outweighs its inductive withdrawal.[6]

The diagram below illustrates the primary electronic forces exerted by each substituent on the aromatic ring.

Caption: Electronic effects of substituents on the aromatic core.

The Impact of Fluorine: A Multi-faceted Analysis

The fluorine atom at the C2 (ortho) position is arguably the most significant contributor to the increased acidity of this molecule compared to its des-fluoro analogue. Its influence is exerted through several mechanisms:

-

Potent Inductive Effect: Fluorine is the most electronegative element, exerting a powerful -I effect. This effect withdraws electron density from the carboxylate anion through the sigma bond framework, effectively dispersing and stabilizing the negative charge, which strongly promotes proton dissociation.[2][4]

-

The Ortho Effect: Substituents at the ortho position, regardless of their electronic nature, generally increase the acidity of benzoic acid.[6][8] This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.[2][9] In this case, both the 2-fluoro and 6-methoxy groups contribute. Steric hindrance between the ortho substituents and the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring.[8] This disruption in coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is a slightly destabilizing factor for the carboxylate anion. By removing this destabilizing resonance, the ortho substituents increase the acid's strength.[8][10]

Caption: The ortho effect: Steric inhibition of resonance.

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the ortho-fluoro substituent and the carboxylic acid proton is a subject of debate. While some studies suggest this can occur and would stabilize the protonated form (decreasing acidity), computational and spectroscopic analyses often indicate that such H-bonds are weak or non-existent for most ortho substituents, with exceptions like the ortho-methoxy group.[9][11] More likely is the stabilization of the carboxylate anion through interaction with the ortho substituents.

Combined Effects of All Substituents

-

Acidity Enhancement: The two halogens (2-F and 3-Br) are powerful EWGs acting via the inductive effect, which will substantially increase the acidity. The ortho positioning of the fluorine atom adds the potent acidity-enhancing ortho effect.

-

Acidity Attenuation: The 6-methoxy group is also in an ortho position, contributing to the steric ortho effect that increases acidity. However, its strong +R effect donates electron density into the ring, which works to destabilize the carboxylate anion and thus decreases acidity.

Net Result: The cumulative effect is a complex balance. However, the powerful -I effects of two halogens, combined with the steric ortho effect from two substituents (fluoro and methoxy), are expected to overwhelmingly dominate the +R effect of the single methoxy group. Therefore, this compound is predicted to be a significantly stronger acid than benzoic acid (pKa ≈ 4.20). The fluorine atom is a primary driver of this enhanced acidity.

Experimental Validation: A Framework for pKa Determination

To empirically quantify the effect of the fluorine atom, a comparative study is essential. We propose determining the pKa of this compound and its direct analogue, 3-Bromo-6-methoxybenzoic acid. The difference in pKa values will provide a quantitative measure of fluorine's impact.

Proposed Comparative Study

| Compound | Key Difference | Predicted pKa | Rationale |

| Benzoic Acid | Reference | ~4.20 | Baseline acidity. |

| 3-Bromo-6-methoxybenzoic acid | Analogue | < 4.20 | -I effect of Br and ortho effect of OMe increase acidity; +R of OMe decreases it. Expected to be a stronger acid than benzoic acid. |

| This compound | Target | << 4.20 | Potent -I effect of F and its contribution to the ortho effect will significantly increase acidity compared to the analogue. |

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust and reliable method for determining the pKa of the target compound.

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.

Materials & Reagents:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Type I) and/or co-solvent (e.g., Methanol, Ethanol)

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)

-

Magnetic stirrer and stir bar

-

Class A burette (25 or 50 mL)

-

Beakers and volumetric flasks

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

-

Analyte Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in a suitable volume (e.g., 50 mL) of water or a water/co-solvent mixture. Note: A co-solvent may be necessary if aqueous solubility is low. The pKa value will be solvent-dependent. Add KCl to a final concentration of ~0.1 M to maintain constant ionic strength.

-

System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

-

Initial Reading: Record the initial pH of the solution before any titrant is added.

-

Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each increment, allow the pH reading to stabilize completely and record both the total volume of NaOH added and the corresponding pH value. Smaller increments should be used when approaching the equivalence point, as indicated by rapid changes in pH.

-

Endpoint: Continue the titration well past the equivalence point (e.g., by 5-10 mL) to ensure a complete titration curve.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (V_eq).

-

The half-equivalence volume is V_eq / 2.

-

Locate the pH on the original titration curve that corresponds to the half-equivalence volume. At this point, [Acid] = [Conjugate Base], and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa of the acid.

-

Conclusion and Implications for Drug Development

The strategic placement of a fluorine atom at the C2 position of 3-Bromo-6-methoxybenzoic acid is predicted to substantially increase its acidity. This is a direct consequence of fluorine's potent electron-withdrawing inductive effect and its contribution to the steric ortho effect, which together overwhelm the electron-donating resonance of the methoxy group. Understanding this structure-acidity relationship is paramount for medicinal chemists. By fine-tuning the pKa, researchers can optimize a drug candidate's solubility, membrane permeability (as described by the pH-partition hypothesis), and interaction with biological targets, ultimately leading to the development of safer and more efficacious therapeutics. The experimental framework provided herein offers a clear and reliable path to validating these theoretical predictions and informing future molecular design.

References

-

Méndez, F., & Romero, M. D. L. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health (PMC). Available at: [Link]

-

Méndez, F., & Romero, M. D. L. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

-

Let's Talk Academy. (2023). Order of Acidity of Substituted Benzoic Acids Explained. Let's Talk Academy. Available at: [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. Available at: [Link]

-

Mondal, S. (n.d.). Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. Available at: [Link]

-

Wikipedia. (2023). Ortho effect. Wikipedia. Available at: [Link]

-

La Salle University. (n.d.). Substituent Effects. La Salle University Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

HCPG College. (n.d.). Acidity of Carboxylic Acids. HCPG College. Available at: [Link]

-

Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Available at: [Link]

-

Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. Available at: [Link]

-

Wikipedia. (2024). Inductive effect. Wikipedia. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available at: [Link]

-

CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2021). YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

-

Lloyd, H. A., Warren, K. S., & Fales, H. M. (1968). Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids. ACS Publications. Available at: [Link]

-

Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inductive effect - Wikipedia [en.wikipedia.org]

- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

- 9. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Anwendungsleitfaden: Strategien zur Derivatisierung der Carbonsäuregruppe von 3-Brom-2-fluor-6-methoxybenzoesäure

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung